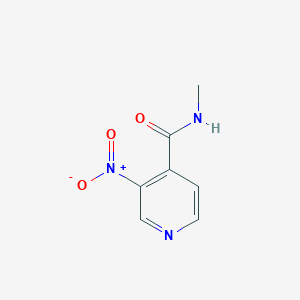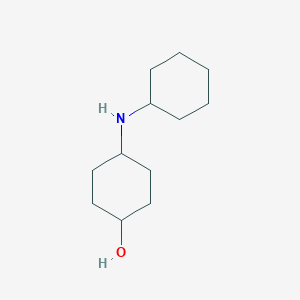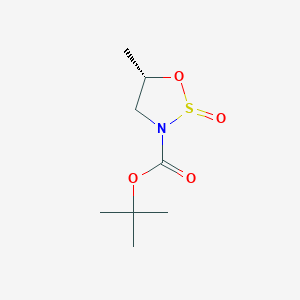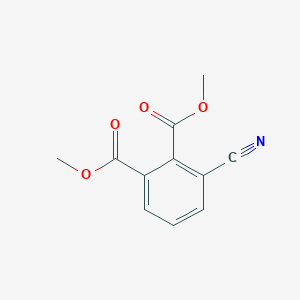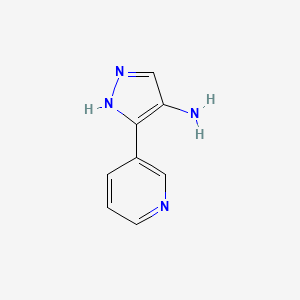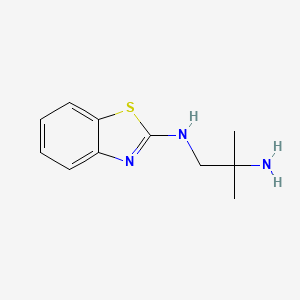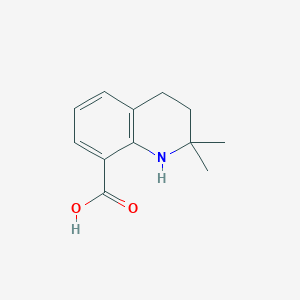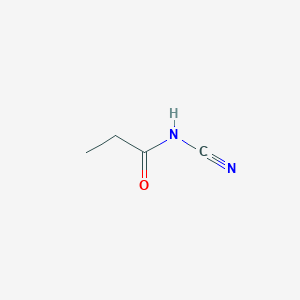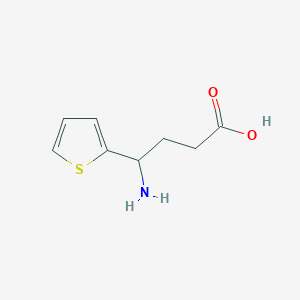
4-Amino-4-(thiophen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of an amino group and a thiophene ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(thiophen-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.
Formation of Intermediate: The thiophene ring is functionalized to introduce the amino group. This can be achieved through nitration followed by reduction or through direct amination reactions.
Coupling Reaction: The functionalized thiophene is then coupled with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroper
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-amino-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11) |
InChI Key |
MQXVPVVZSNSGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


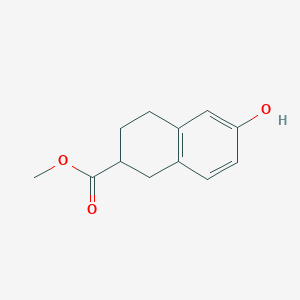
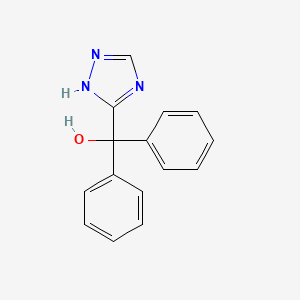
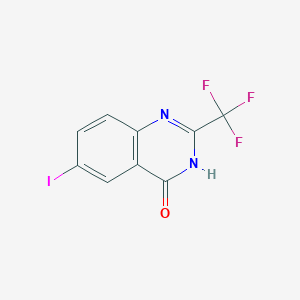
![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)
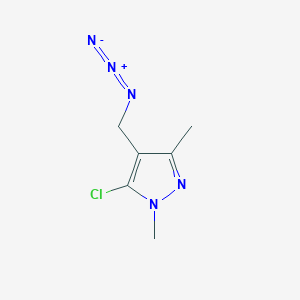
![[2-(4-Bromobutoxy)ethyl]benzene](/img/structure/B8603681.png)
